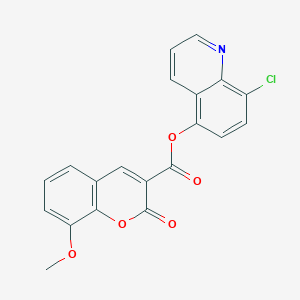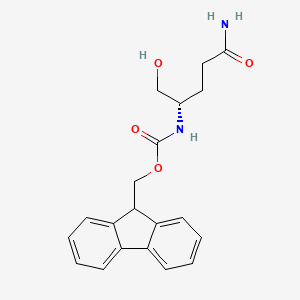
Fmoc-L-glutaminol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-glutaminol is a derivative of the nonessential amino acid glutamine . It plays a significant role in the mammalian central nervous system and is also a neurotransmitter for cone photoreceptors in the human brain . It is used as a treatment for patients who have liver disease accompanied by encephalopathy .
Synthesis Analysis
This compound is synthesized from glutamic acid and ammonia . The synthesis process involves the use of aminium-derived coupling reagents and PEG-modified polystyrene resins . The Fmoc group in DNA-Glu(OtBu)-Fmoc is removed in a solution containing piperazine and DBU .
Molecular Structure Analysis
The molecular formula of this compound is C20H22N2O4 . The molecular weight is 354.4 g/mol . The InChI code is InChI=1S/C20H22N2O4/c21-19(24)10-9-13(11-23)22-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H2,21,24)(H,22,25)/t13-/m0/s1 .
Chemical Reactions Analysis
The chemical reactions of this compound involve the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks . The rheological data, namely the G′ > G″ and tan δ approximately 0.1–0.2 gel-like behavior observed for all studied samples, demonstrate and sustain the appearance of the co-assembly processes and the ability of the samples to act as LMWG .
Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It has a melting point of 226 °C . The specific rotation [α] 20 D (c=1 in DMF) is -20,0° to -16,0° .
科学的研究の応用
1. Nutritional Product Analysis
- Baxter and Johns (2012) developed a method using the fluorescent tag 9-fluorenylmethoxycarbonyl (FMOC) for determining free arginine, glutamine, and β-alanine in nutritional products and dietary supplements. This method offers accurate and precise quantification of these amino acids in nutritional products (Baxter & Johns, 2012).
2. Gelation Properties
- Geng et al. (2017) studied the gelation properties of fluorenyl-9-methoxycarbonyl-l-lysine (Fmoc)-OH and its dipeptide derivatives. They found that these compounds can gelate various alcohols and aromatic solvents under sonication conditions, indicating potential applications in material science (Geng et al., 2017).
3. Peptide Synthesis
- Jiang et al. (2006) described the synthesis of Fmoc-based solid-phase peptide synthesis (SPPS) protected analogues of l-gamma-carboxyglutamic acid. This development is significant in the synthesis of complex peptides, particularly in drug development (Jiang et al., 2006).
- Albericio et al. (2009) developed a method for preparing peptides with C-terminal asparagine or glutamine using N alpha-Fmoc-C alpha-tert.-butyl aspartate or glutamate. This advancement enhances the efficiency of peptide synthesis (Albericio, Abel & Bárány, 2009).
4. Synthesis of Modified Amino Acids
- Ciapetti, Soccolini, and Taddei (1997) prepared N-Fmoc α-amino acids carrying nucleobases, starting from l-glutamic acid, highlighting the potential for creating modified amino acids for various applications in biological and chemical research (Ciapetti, Soccolini & Taddei, 1997).
5. Drug Synthesis and Delivery
- Sekido et al. (2001) synthesized oligopeptides consisting of Asp or Glu conjugated with 9-fluorenylmethoxycarbonyl (Fmoc), demonstrating the potential of these compounds in drug delivery systems, particularly for targeting bone (Sekido et al., 2001).
6. Self-Assembly and Material Applications
- Gour et al. (2021) explored the self-assembly structures formed by Fmoc protected single amino acids, including Fmoc-L-glutamic acid. This research is pertinent to the development of novel nanoarchitectures for various applications in materials science and biomedicine (Gour et al., 2021).
作用機序
Target of Action
Fmoc-L-glutaminol is a derivative of the amino acid glutamine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Mode of Action
They can affect the secretion of anabolic hormones, provide fuel during physical activity, enhance mental performance during stress-related tasks, and help prevent exercise-induced muscle damage .
Biochemical Pathways
This compound, as a derivative of glutamine, may be involved in several biochemical pathways. Glutamine plays a crucial role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Pharmacokinetics
It is known that amino acids and their derivatives are rapidly absorbed and eliminated from the body . The pharmacokinetics of these compounds can be influenced by various factors, including the dose, the individual’s metabolic rate, and other physiological factors.
Result of Action
The result of this compound action is likely to be multifaceted, given the wide range of processes that glutamine and its derivatives can influence. These can include enhanced secretion of anabolic hormones, increased fuel supply during exercise, improved mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Safety and Hazards
将来の方向性
Recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets . Topical peptide research has contributed to a continuous improvement and expansion of Fmoc SPPS applications .
生化学分析
Biochemical Properties
Fmoc-L-glutaminol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving the formation of peptide bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to have antibacterial activity, targeting and destroying bacterial cell membranes, causing cytoplasmic leakage and eventually cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The compound is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS), a process that does not disturb the acid-labile linker between the peptide and the resin .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. The compound has a melting point of 191-197°C , indicating its stability under normal conditions.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c21-19(24)10-9-13(11-23)22-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H2,21,24)(H,22,25)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFBQRPCTZMXRU-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
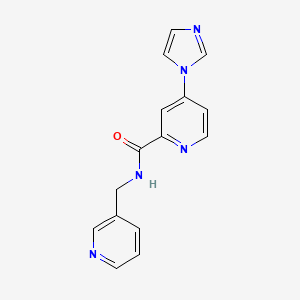
![5-Piperidyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2609979.png)
![8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![3-(3-Chlorophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2609982.png)
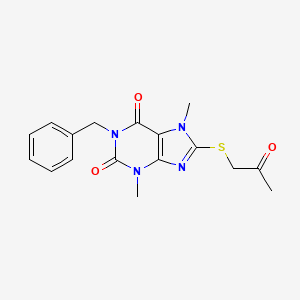
![Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609987.png)
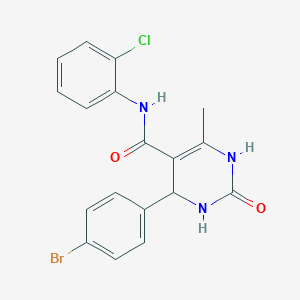

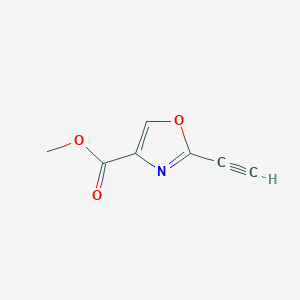
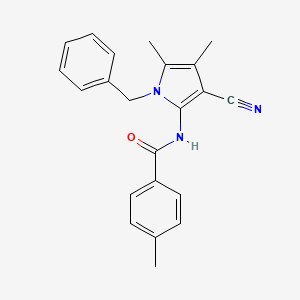
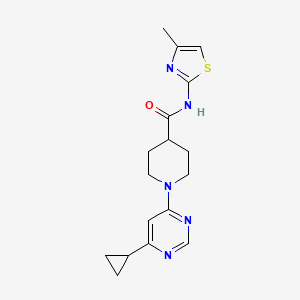
![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2609999.png)
